![molecular formula C7H2BrF5N4 B13523374 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is a complex organic compound with the molecular formula C7H2BrF5N4 and a molecular weight of 317.0136 . This compound is notable for its unique structure, which includes a bromine atom, a pentafluoroethyl group, and a tetrazolo[1,5-a]pyridine ring system.
Vorbereitungsmethoden
The synthesis of 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine typically involves multiple steps, starting with the preparation of the tetrazolo[1,5-a]pyridine core. This core is then functionalized with a bromine atom and a pentafluoroethyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The pentafluoroethyl group can participate in addition reactions with other chemical species.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in material science for developing new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The bromine and pentafluoroethyl groups can interact with various biological molecules, potentially affecting their function. The tetrazolo[1,5-a]pyridine ring system may also play a role in the compound’s activity by interacting with specific pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
- 6-Bromo-8-(1,1,2,2,2-trifluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
- 6-Bromo-8-(1,1,2,2,2-difluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
These compounds share a similar core structure but differ in the number of fluorine atoms in the ethyl group. The presence of additional fluorine atoms in this compound may confer unique properties, such as increased stability or altered reactivity, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C7H2BrF5N4 |
|---|---|
Molekulargewicht |
317.01 g/mol |
IUPAC-Name |
6-bromo-8-(1,1,2,2,2-pentafluoroethyl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H2BrF5N4/c8-3-1-4(6(9,10)7(11,12)13)5-14-15-16-17(5)2-3/h1-2H |
InChI-Schlüssel |
ZHAYSJMNOYOWEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NN=NN2C=C1Br)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


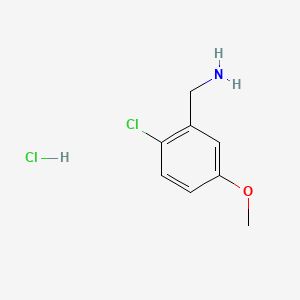
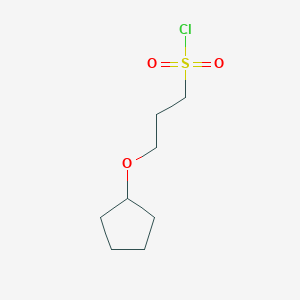
![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)
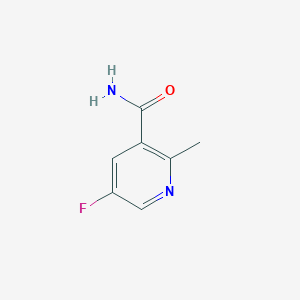

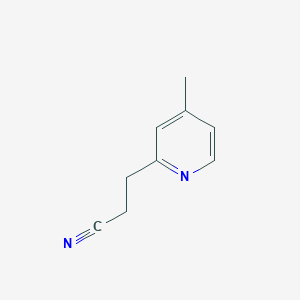
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
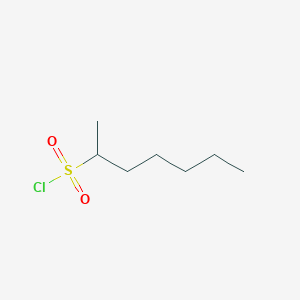
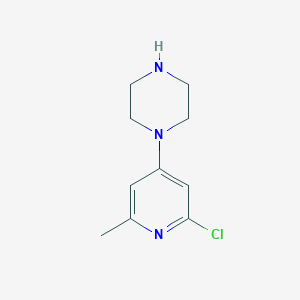
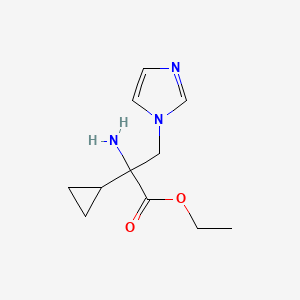

![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
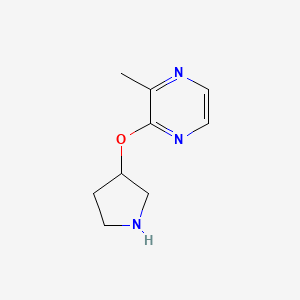
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
